2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine
Description
2-(2,3,4-Trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine (hereafter referred to as Compound 3g) is a diaryl-substituted derivative of the 3H-imidazo[4,5-b]pyridine scaffold. This heterocyclic core is notable for its pharmacological versatility, particularly in anticancer and anti-inflammatory applications . The compound features a 2,3,4-trimethoxyphenyl group at position 2 and a 4-chlorophenyl group at position 3 of the imidazo[4,5-b]pyridine ring (Figure 1). Its synthesis involves a CAN/H₂O₂-catalyzed coupling reaction, yielding an 88% product with confirmed spectral characterization (melting point, FT-IR, ¹H NMR, and mass spectrometry) .
Properties
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-19-11-7-6-9(12(20-2)13(11)21-3)14-17-10-5-4-8-16-15(10)18-14/h4-8H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVSDTNQXNACDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[4,5-b]pyridine core. This reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like ethanol .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions adjacent to the nitrogen atom
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. .
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis
Enzyme Inhibition: It has been shown to inhibit enzymes like thioredoxin reductase and histone lysine-specific demethylase 1, contributing to its anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Anticancer Activity
Cytotoxicity Against Cancer Cell Lines
Compound 3g and seven other 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated against nine cancer cell lines (e.g., MCF-7, MDA-MB-468, K562, SaOS2). Key findings include:
- Compound 3g : Exhibited moderate cytotoxicity, with K562 (leukemia) being the most sensitive cell line .
- Compound 3f (2-(3-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)-substituted analogue): Showed comparable activity to 3g but with a lower synthesis yield (68%) .
- N-{4-[2-(1-ammoniumpropynylidene)-4-(3,4,5-trimethoxyphenyl)-1H-furan-2-yl)-3H-imidazo[4,5-b]pyridin-6-yl]phenyl}-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide derivatives (84–93) : Demonstrated superior potency against MCF-7 (IC₅₀ = 0.22 μM) compared to doxorubicin (IC₅₀ = 1.93 μM) .
Table 1. Cytotoxicity of Selected Imidazo[4,5-b]pyridine Derivatives
Mechanism of Action
- COX Inhibition: Compound 3g and analogues were tested for cyclooxygenase (COX-1/COX-2) inhibition, a pathway linked to inflammation-driven carcinogenesis.
- Kinase Inhibition : Unlike CCT137690 (a 7-substituted imidazo[4,5-b]pyridine), which potently inhibits Aurora kinases (IC₅₀ = 0.015–0.025 μM) and shows oral bioavailability, 3g’s kinase inhibition profile remains uncharacterized .
Structural Modifications and Bioactivity
Substituent Effects
- Methoxy Groups : The 2,3,4-trimethoxyphenyl group in 3g may enhance membrane permeability due to increased lipophilicity, but excessive methoxy substitution could hinder target binding.
- Halogen vs. CF₃ : The 4-chlorophenyl (3g) and 3-trifluoromethylphenyl (3f) groups both contribute to π-π stacking interactions, but CF₃’s electron-withdrawing nature may alter electronic distribution and potency .
- Hybrid Derivatives : Incorporation of triazole (e.g., Compound 82 ) or pyrazinylmethylpiperazine (e.g., CCT137690 ) enhances solubility and target affinity, outperforming simpler diaryl analogues.
Table 2. Key Structural Features and Pharmacological Outcomes
Anti-Inflammatory Activity
- COX Inhibition: While 3g’s COX inhibitory data are incomplete, BYK191023 (a 2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-substituted analogue) selectively inhibits inducible nitric oxide synthase (iNOS) with >100-fold selectivity over endothelial NOS (eNOS) and neuronal NOS (nNOS) .
Biological Activity
2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 405.4 g/mol
- CAS Number : 1021052-21-0
The compound exhibits several mechanisms that contribute to its biological activity:
- Cytotoxicity : Research indicates that 2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine demonstrates significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in proliferation and survival pathways.
- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. This effect is often mediated through the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of 2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine:
Cytotoxicity Assays
The cytotoxic effects were assessed using the sulforhodamine B (SRB) assay across multiple cancer cell lines:
| Cell Line | IC (μM) |
|---|---|
| MCF-7 | 39.19 ± 1.12 |
| BT474 | 48.12 ± 1.17 |
| T47D | 57.24 ± 1.05 |
| MDA-MB-468 | 67.24 ± 1.12 |
| L929 (normal fibroblast) | 88.41 ± 1.08 |
These results indicate that the compound exhibits potent cytotoxicity against breast cancer cell lines while demonstrating relatively lower toxicity towards normal fibroblast cells.
Case Studies
- Study on Breast Cancer Cells : In a recent study published in Molecules, the compound was shown to significantly inhibit the growth of MCF-7 and BT474 cells compared to control groups treated with standard chemotherapeutics like cisplatin . The study highlighted its potential as a lead compound for further development in breast cancer therapy.
- Mechanistic Insights : Another investigation explored the molecular docking of this compound with key proteins involved in cancer progression and survival pathways. The results suggested strong binding affinity to tubulin, indicating a possible mechanism involving disruption of microtubule dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
